molecular formula C12H6F6O6S2 B12849751 2,3-Bis(trifluoromethylsulfonyloxy)naphthalene

2,3-Bis(trifluoromethylsulfonyloxy)naphthalene

Cat. No.: B12849751
M. Wt: 424.3 g/mol
InChI Key: FXSNAXDYVAKLJQ-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C12H6F6O6S2. It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by its white to light yellow crystalline appearance and is soluble in toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) can be synthesized through a series of chemical reactions. One common method involves the reaction of naphthalene derivatives with trifluoromethanesulfonic anhydride (Tf2O) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the process .

Industrial Production Methods

Industrial production of naphthalene-2,3-diyl bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield naphthalene derivatives with amine functional groups .

Mechanism of Action

The mechanism by which naphthalene-2,3-diyl bis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-2,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

Molecular Formula

C12H6F6O6S2

Molecular Weight

424.3 g/mol

IUPAC Name

[3-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate

InChI

InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-7-3-1-2-4-8(7)6-10(9)24-26(21,22)12(16,17)18/h1-6H

InChI Key

FXSNAXDYVAKLJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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